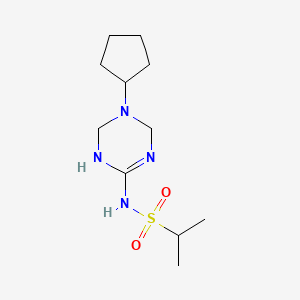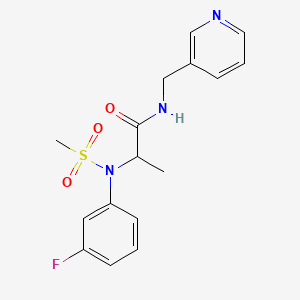
N-(5-cyclopentyl-1,4,5,6-tetrahydro-1,3,5-triazin-2-yl)-2-propanesulfonamide
描述
N-(5-cyclopentyl-1,4,5,6-tetrahydro-1,3,5-triazin-2-yl)-2-propanesulfonamide, also known as CP-690,550, is a small molecule drug that has been developed as a potent and selective inhibitor of Janus kinase 3 (JAK3). JAK3 is a tyrosine kinase that plays a critical role in the signaling pathways of cytokines such as interleukin-2 (IL-2), IL-4, IL-7, IL-9, IL-15, and IL-21. The inhibition of JAK3 by CP-690,550 has been shown to have therapeutic potential in a range of autoimmune and inflammatory diseases.
作用机制
JAK3 is a tyrosine kinase that is involved in the downstream signaling pathways of cytokine receptors. Upon binding of cytokines to their receptors, JAK3 is activated and phosphorylates downstream signaling molecules such as signal transducer and activator of transcription (STAT) proteins. The phosphorylated STAT proteins then translocate to the nucleus and activate gene transcription, leading to the production of cytokines and other inflammatory mediators.
N-(5-cyclopentyl-1,4,5,6-tetrahydro-1,3,5-triazin-2-yl)-2-propanesulfonamide inhibits JAK3 by binding to the ATP-binding site of the kinase domain, thereby preventing the phosphorylation of downstream signaling molecules. This leads to the suppression of cytokine signaling pathways and the reduction of inflammation and immune responses.
Biochemical and Physiological Effects
N-(5-cyclopentyl-1,4,5,6-tetrahydro-1,3,5-triazin-2-yl)-2-propanesulfonamide has been shown to have potent and selective inhibitory effects on JAK3 in vitro and in vivo. The drug has been shown to reduce the production of cytokines such as IL-2, IL-4, IL-7, IL-9, IL-15, and IL-21, which are involved in the pathogenesis of autoimmune and inflammatory diseases. N-(5-cyclopentyl-1,4,5,6-tetrahydro-1,3,5-triazin-2-yl)-2-propanesulfonamide has also been shown to reduce the activation and proliferation of T cells and B cells, which play a critical role in the immune response.
实验室实验的优点和局限性
N-(5-cyclopentyl-1,4,5,6-tetrahydro-1,3,5-triazin-2-yl)-2-propanesulfonamide has several advantages as a tool compound for studying JAK3 signaling pathways in vitro and in vivo. The drug has high potency and selectivity for JAK3, which allows for the specific inhibition of cytokine signaling pathways. N-(5-cyclopentyl-1,4,5,6-tetrahydro-1,3,5-triazin-2-yl)-2-propanesulfonamide also has good pharmacokinetic properties, including oral bioavailability and a long half-life, which make it suitable for use in animal models and clinical trials.
However, there are also some limitations to the use of N-(5-cyclopentyl-1,4,5,6-tetrahydro-1,3,5-triazin-2-yl)-2-propanesulfonamide in lab experiments. The drug has been reported to have off-target effects on other JAK family members, particularly JAK1 and JAK2, at higher concentrations. This can complicate the interpretation of results and may require the use of additional controls and experiments to confirm the specificity of the drug's effects. Additionally, N-(5-cyclopentyl-1,4,5,6-tetrahydro-1,3,5-triazin-2-yl)-2-propanesulfonamide has been shown to have dose-dependent effects on immune cell populations, which may need to be taken into account when designing experiments.
未来方向
There are several potential future directions for research on N-(5-cyclopentyl-1,4,5,6-tetrahydro-1,3,5-triazin-2-yl)-2-propanesulfonamide and JAK3 signaling pathways. One area of interest is the development of more selective JAK3 inhibitors that do not have off-target effects on other JAK family members. This could lead to the development of more effective and safer drugs for the treatment of autoimmune and inflammatory diseases.
Another area of interest is the investigation of the role of JAK3 in other physiological and pathological processes beyond the immune system. JAK3 has been implicated in the regulation of hematopoiesis, angiogenesis, and metabolism, among other processes. Further research on the role of JAK3 in these processes could lead to the development of new therapeutic targets and drugs.
Overall, N-(5-cyclopentyl-1,4,5,6-tetrahydro-1,3,5-triazin-2-yl)-2-propanesulfonamide is a promising tool compound for the study of JAK3 signaling pathways and the development of new treatments for autoimmune and inflammatory diseases. Further research is needed to fully understand the drug's mechanism of action, biochemical and physiological effects, and potential future applications.
科学研究应用
N-(5-cyclopentyl-1,4,5,6-tetrahydro-1,3,5-triazin-2-yl)-2-propanesulfonamide has been extensively studied in preclinical and clinical trials for its potential therapeutic applications in autoimmune and inflammatory diseases. The drug has shown promising results in the treatment of rheumatoid arthritis, psoriasis, inflammatory bowel disease, and multiple sclerosis. The mechanism of action of N-(5-cyclopentyl-1,4,5,6-tetrahydro-1,3,5-triazin-2-yl)-2-propanesulfonamide involves the inhibition of JAK3, which leads to the suppression of cytokine signaling pathways and the reduction of inflammation and immune responses.
属性
IUPAC Name |
N-(3-cyclopentyl-2,4-dihydro-1H-1,3,5-triazin-6-yl)propane-2-sulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H22N4O2S/c1-9(2)18(16,17)14-11-12-7-15(8-13-11)10-5-3-4-6-10/h9-10H,3-8H2,1-2H3,(H2,12,13,14) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UJVDDURXWXVHGV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)S(=O)(=O)NC1=NCN(CN1)C2CCCC2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H22N4O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
274.39 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![N-(3,5-dimethylphenyl)-4-[2-methyl-6-(1H-pyrazol-1-yl)-4-pyrimidinyl]-1-piperazinecarboxamide](/img/structure/B4463466.png)
![4-methyl-3-[methyl(methylsulfonyl)amino]-N-[3-(1-pyrrolidinyl)propyl]benzamide](/img/structure/B4463474.png)
![1-[(dimethylamino)sulfonyl]-N-[1-(2,4-dimethylphenyl)propyl]-4-piperidinecarboxamide](/img/structure/B4463480.png)
![4-methyl-6-[4-(phenylsulfonyl)-1-piperazinyl]-2-(1-piperidinyl)pyrimidine](/img/structure/B4463497.png)
![N-(2-furylmethyl)-4-methyl-3-[methyl(methylsulfonyl)amino]benzamide](/img/structure/B4463502.png)
![4-[(2-methylphenyl)(methylsulfonyl)amino]butanamide](/img/structure/B4463503.png)
![N-[3-(3,4-dihydro-2(1H)-isoquinolinyl)propyl]-3-(1-pyrrolidinylsulfonyl)benzamide](/img/structure/B4463504.png)
![N-{2-[(4-fluoro-2-methylphenyl)amino]-2-oxoethyl}benzamide](/img/structure/B4463505.png)


![3-(2-chlorophenyl)-N-[4-(4-methyl-1-piperazinyl)benzyl]propanamide](/img/structure/B4463519.png)
![2-amino-7-(2,3-dichlorophenyl)-6,7-dihydro[1,3]thiazolo[4,5-b]pyridin-5(4H)-one](/img/structure/B4463528.png)
![N-methyl-N-{[3-(2-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}-2-phenylacetamide](/img/structure/B4463540.png)
